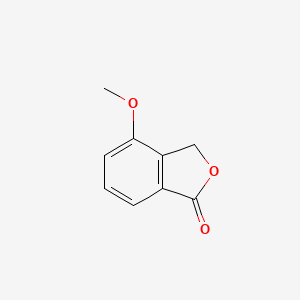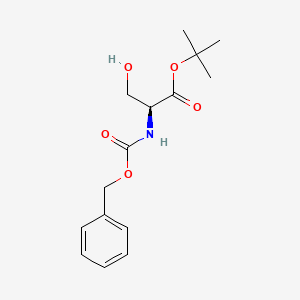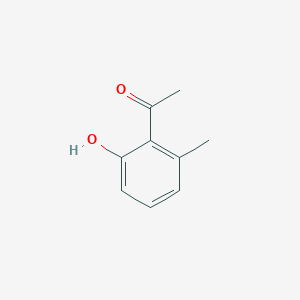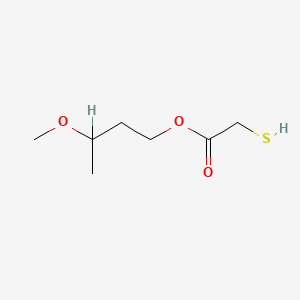
3-Methoxybutyl Thioglycolate
Descripción general
Descripción
- 3-Methoxybutyl Thioglycolate (CAS RN: 27431-39-6) is a chemical compound with the molecular formula C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>S . It is also known by other names, including Thioglycolic Acid 3-Methoxybutyl Ester and 3-Methoxybutyl Mercaptoacetate .
- This compound is a colorless to light yellow clear liquid.
Synthesis Analysis
- The synthesis of 3-Methoxybutyl Thioglycolate involves the reaction between thioglycolic acid and 3-methoxybutanol . The esterification process leads to the formation of the compound.
Molecular Structure Analysis
- The molecular structure of 3-Methoxybutyl Thioglycolate consists of a thioglycolate group (mercaptoacetate) attached to a 3-methoxybutyl (3-MOB) side chain.
Chemical Reactions Analysis
- 3-Methoxybutyl Thioglycolate can participate in various reactions typical of esters, including hydrolysis, transesterification, and esterification.
Physical And Chemical Properties Analysis
- Specific Gravity (20/20) : 1.08
- Refractive Index : 1.46
- The compound is sensitive to air and moisture, so it should be stored under inert gas.
Aplicaciones Científicas De Investigación
Environmental Impact of Methoxy Compounds
Research on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol provides insights into the environmental fate of methoxy-containing compounds. Such studies are crucial for understanding the atmospheric chemistry of solvents and additives used in paints, inks, and fragrances. The identification of reaction products and their formation yields underlines the potential environmental transformations of methoxy derivatives (Aschmann, Arey, & Atkinson, 2011).
Pharmaceutical Applications
In the realm of pharmaceuticals, 3D printing technology has been employed to produce controlled release bilayer tablets, showcasing the innovative use of materials and methods in drug formulation and delivery. The study exemplifies how derivatives of chemical compounds, including methoxy groups, could be utilized in creating novel drug delivery systems (Khaled, Burley, Alexander, & Roberts, 2014).
Wine Quality and Flavor
Research into the impact of closure and packaging type on 3-alkyl-2-methoxypyrazines in wine underscores the significance of methoxy derivatives in influencing wine quality. These compounds are integral to the flavor profile of certain wines, with studies focusing on how various factors affect their concentration during aging (Blake et al., 2009).
Biosynthetic Pathways
The design of a novel biosynthetic pathway for producing chiral 3-hydroxyacids, including 3-hydroxy-γ-butyrolactone, from biomass illustrates the application of methoxy and thioglycolate derivatives in synthesizing valuable chemicals. This research highlights the potential of bioengineering in creating sustainable pathways for producing industrial chemicals (Martin et al., 2013).
Safety And Hazards
- There are no specific hazards associated with 3-Methoxybutyl Thioglycolate reported in the available safety data sheets.
- However, always handle chemicals with care and follow proper safety protocols.
Direcciones Futuras
- Further research could explore its applications in organic synthesis, potential biological activities, and optimization of its synthesis.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask! 😊
Propiedades
IUPAC Name |
3-methoxybutyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(9-2)3-4-10-7(8)5-11/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSQWCSFOEXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)CS)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475526 | |
| Record name | 3-Methoxybutyl Thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybutyl Thioglycolate | |
CAS RN |
27431-39-6 | |
| Record name | 3-Methoxybutyl Thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



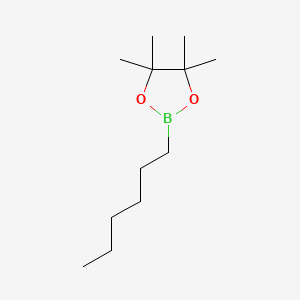
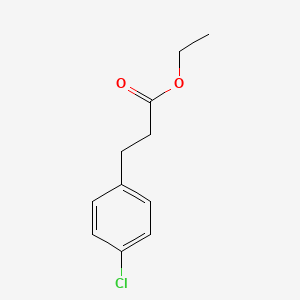
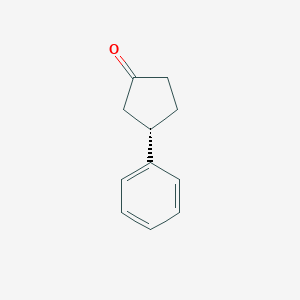


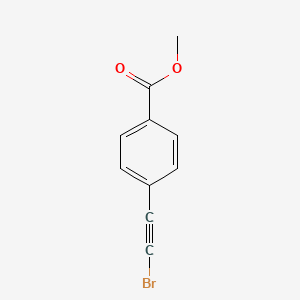
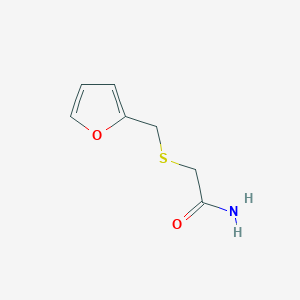
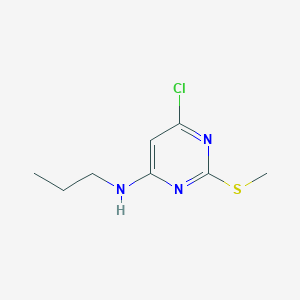
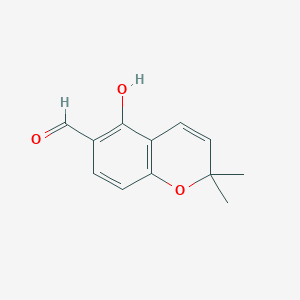
![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)
